molecular formula C11H9NO3 B2449903 3-(4-Methylphenyl)isoxazole-5-carboxylic acid CAS No. 134378-95-3

3-(4-Methylphenyl)isoxazole-5-carboxylic acid

Cat. No.: B2449903
CAS No.: 134378-95-3
M. Wt: 203.197
InChI Key: QHISGBCCUGZEEN-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions

Mechanism of Action

Target of Action

Similar compounds have been shown to have antipromastigote activity , indicating potential targets could be enzymes or proteins involved in the life cycle of parasites.

Mode of Action

It’s known that isoxazole derivatives can interact with their targets in a way that disrupts normal cellular processes .

Biochemical Pathways

Given the antipromastigote activity of similar compounds , it’s likely that the compound affects pathways related to the growth and reproduction of parasites.

Result of Action

The antipromastigote activity of similar compounds suggests that the compound may inhibit the growth and reproduction of parasites, leading to their eventual death .

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylphenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

3-(4-methylphenyl)-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-7-2-4-8(5-3-7)9-6-10(11(13)14)15-12-9/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHISGBCCUGZEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

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